(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-yl)methanol
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Overview
Description
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-yl)methanol: is an organic compound with the molecular formula C11H15BrN2O3S This compound is characterized by the presence of a bromopyridine group, a sulfonyl group, and a piperidinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the bromopyridine derivative.
Piperidinylation: The attachment of a piperidine ring to the sulfonylated bromopyridine.
Methanol Addition: The final step involves the addition of a methanol group to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the bromopyridine or sulfonyl groups, potentially leading to debromination or desulfonylation.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Debrominated or desulfonylated derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.
Biomolecular Interactions: The compound can be used to study interactions with proteins and nucleic acids.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine and sulfonyl groups play a crucial role in binding to these targets, while the piperidinylmethanol moiety may influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (1-(5-Chloropyridin-3-ylsulfonyl)piperidin-3-yl)methanol
- (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanol
- (1-(5-Iodopyridin-3-ylsulfonyl)piperidin-3-yl)methanol
Comparison:
- Uniqueness: The presence of the bromine atom in (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-yl)methanol imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry.
- Reactivity: The bromine derivative may exhibit different reactivity patterns in biological systems compared to its halogenated counterparts, potentially leading to distinct biological activities.
Properties
IUPAC Name |
[1-(5-bromopyridin-3-yl)sulfonylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-10-4-11(6-13-5-10)18(16,17)14-3-1-2-9(7-14)8-15/h4-6,9,15H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPFZRPGNWOSPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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